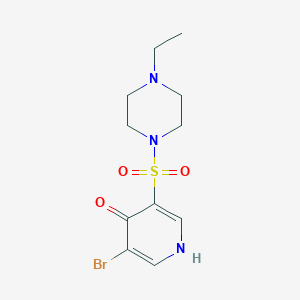![molecular formula C14H14BrN3O B11809148 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)
2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, including bromination, condensation, cyclization, and rearrangement reactions. One common method starts with the bromination of an aromatic ring, followed by condensation with appropriate reagents to form the pyrimidine core. Cyclization and Dimroth rearrangement are often employed to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to be a simple and effective method for preparing pyrimidine derivatives, reducing the formation of undesirable by-products .
化学反应分析
Types of Reactions
2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: This compound also features a pyrimidine core and has been studied for its dual inhibition of epidermal growth factor receptor kinase and aurora kinase A.
6-bromopyrido[2,3-d]pyrimidines: These compounds share a similar brominated pyrimidine structure and have been investigated for their potential pharmacological activities.
Uniqueness
2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the aromatic ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C14H14BrN3O |
|---|---|
分子量 |
320.18 g/mol |
IUPAC 名称 |
2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14BrN3O/c1-19-12-6-5-8(7-10(12)15)14-17-11-4-2-3-9(11)13(16)18-14/h5-7H,2-4H2,1H3,(H2,16,17,18) |
InChI 键 |
MIYWBBQIHZQCFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(CCC3)C(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




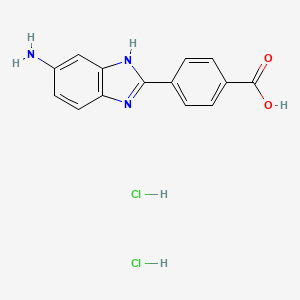
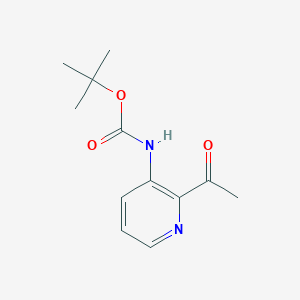

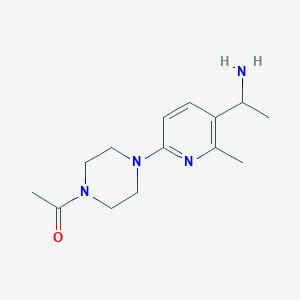
![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
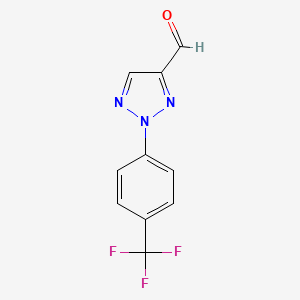


![4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide](/img/structure/B11809154.png)


